molecular formula C14H17NOS B6215283 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-41-2

9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B6215283
CAS No.: 81514-41-2
M. Wt: 247.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3-thia-9-azabicyclo[331]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with acetone dicarboxylic acid in the presence of sodium phosphate dibasic dodecahydrate and hydrochloric acid . The reaction is carried out in water at room temperature and then heated to 50°C for two hours. The product is then extracted and purified using crystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfur atom in this compound imparts unique chemical properties, such as increased reactivity in certain types of reactions. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one involves the condensation of benzylamine with cyclohexanone followed by cyclization and oxidation reactions.", "Starting Materials": [ "Benzylamine", "Cyclohexanone", "Sulfur", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Benzylamine is reacted with cyclohexanone in the presence of sulfur to form 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one intermediate.", "The intermediate is then cyclized using sodium hydroxide to form the final product.", "The final step involves oxidation of the product using hydrogen peroxide to obtain 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one." ] }

CAS No.

81514-41-2

Molecular Formula

C14H17NOS

Molecular Weight

247.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.